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molecular formula C10H9Cl2NO2 B039611 N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide CAS No. 124959-01-9

N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide

Cat. No. B039611
M. Wt: 246.09 g/mol
InChI Key: VWEOCHFVXJGDDO-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A solution of sulphuryl chloride (9 ml) in dichloromethane (15 ml) was added dropwise to the solution of 2'-acetyl-5'-chloro-N-methylformanilide under nitrogen whilst maintaining the temperature at 0 to Water (40 ml) was then added dropwise whilst maintaining the temperature at 0 to 10°. The mixture was stirred for a further 5 minutes and then the dichloromethane layer was separated and dried over magnesium sulphate to give a solution of 5'-chloro-2'-(2-chloroacetyl)-N-methylformanilide.
Quantity
9 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-5'-chloro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[C:6]([C:9]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:10]=1[N:11]([CH3:14])[CH:12]=[O:13])(=[O:8])[CH3:7].O>ClCCl>[Cl:19][C:16]1[CH:17]=[CH:18][C:9]([C:6](=[O:8])[CH2:7][Cl:4])=[C:10]([CH:15]=1)[N:11]([CH3:14])[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
2'-acetyl-5'-chloro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(N(C=O)C)C=C(C=C1)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 0 to 10°
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=CC(=C(N(C=O)C)C1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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